Product packaging for 5-(4-Chlorophenyl)nicotinonitrile(Cat. No.:CAS No. 1267613-64-8)

5-(4-Chlorophenyl)nicotinonitrile

Cat. No.: B581087
CAS No.: 1267613-64-8
M. Wt: 214.652
InChI Key: HJZPGOMRPBTAAB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)nicotinonitrile is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure, which incorporates both a chlorophenyl group and a nitrile-functionalized pyridine ring, makes it a versatile scaffold for the design and synthesis of novel bioactive molecules. Scientific investigations into analogous compounds have demonstrated significant potential in the development of tubulin polymerization inhibitors, which are a key target in anticancer research . For instance, related aminocyanopyridine derivatives have been identified as potent colchicine binding site inhibitors (CBSIs), exhibiting strong antiproliferative activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . As a nicotinonitrile derivative, it serves as a critical precursor for generating more complex structures aimed at probing biological pathways and developing new therapeutic agents. Its primary research value lies in its application as a key building block for the creation of compounds with potential efficacy against various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2 B581087 5-(4-Chlorophenyl)nicotinonitrile CAS No. 1267613-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZPGOMRPBTAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744990
Record name 5-(4-Chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267613-64-8
Record name 5-(4-Chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 4 Chlorophenyl Nicotinonitrile and Its Derivatives

One-Pot and Multi-Component Reaction Strategies for Nicotinonitrile Synthesis

One-pot and multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like 5-(4-chlorophenyl)nicotinonitrile from simple precursors in a single synthetic operation.

Condensation Reactions Involving Chlorophenyl Moieties and Cyanopyridine Precursors

A prevalent method for synthesizing nicotinonitrile derivatives involves the condensation of various precursors. For instance, 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles can be synthesized through a one-pot reaction of substituted acetophenones, α-arylidene-cyanothioacetamide, and ammonium (B1175870) acetate (B1210297) in boiling ethanol. ekb.eg Similarly, multicomponent reactions of aldehydes (like 4-chlorobenzaldehyde), 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate (B8463686) in the presence of ammonium acetate and piperidine (B6355638) can yield 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. nih.gov

Another approach involves the reaction of 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one with malononitrile (B47326) in the presence of morpholine, followed by the addition of bromine in glacial acetic acid, to produce 2-bromo-6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-3-pyridinecarbonitrile. ekb.eg Furthermore, the condensation of 3-cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, aryl aldehydes, and ammonium acetate using a nanomagnetic catalyst provides a route to indolyl-pyridines. researchgate.net

ReactantsReagents/CatalystProductReference
Substituted acetophenones, α-arylidene-cyanothioacetamideAmmonium acetate4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles ekb.eg
4-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, ethyl cyanoacetateAmmonium acetate, piperidine4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile nih.gov
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one, malononitrileMorpholine, Bromine/Acetic Acid2-bromo-6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-3-pyridinecarbonitrile ekb.eg
3-cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, aryl aldehydesNanomagnetic catalyst, Ammonium acetateIndolyl-pyridines researchgate.net

Vilsmeier-Haack Reagent Applications in Nicotinonitrile Synthesis

The Vilsmeier-Haack reaction is a versatile tool for the formylation and cyclization of various organic compounds, including the synthesis of nicotinonitriles. scispace.comresearchgate.netresearchgate.net This reaction typically involves the use of a Vilsmeier reagent, which is a substituted chloroiminium ion, generated from a substituted amide and phosphorus oxychloride. wikipedia.org

In the context of nicotinonitrile synthesis, enolizable ketones like acetophenones can be treated with malononitrile under Vilsmeier-Haack conditions to afford 2-chloronicotinonitriles. researchgate.netresearchgate.net The reaction proceeds through a one-pot, three-component reaction mediated by a chloromethyleneiminium salt, followed by cyclization and aromatization. researchgate.net Substituted phenylacetones can also be converted to 5-aryl-4-chloronicotinaldehydes via the formation of conjugated iminium salts and subsequent cyclization induced by ammonium acetate. researchgate.netresearchgate.net

SubstrateReagentsProductReference
Enolizable ketones (e.g., acetophenones)Malononitrile, Vilsmeier-Haack reagent2-Chloronicotinonitriles researchgate.netresearchgate.net
Substituted phenylacetonesVilsmeier-Haack reagent, Ammonium acetate5-Aryl-4-chloronicotinaldehydes researchgate.netresearchgate.net

Microwave-Assisted Synthesis Protocols for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of various nicotinonitrile derivatives. tandfonline.comsorbonne-universite.frresearchgate.net

For example, a one-pot protocol for preparing nicotinonitrile-linked bis(thiazoles) involves the microwave irradiation of salicylaldehydes, 2-cyanoethanethioamide, and bis(α-haloketones) in dioxane with piperazine (B1678402) as a mediator. This method produces the desired products in high yields (84–95%) within a short reaction time (40–90 minutes) at 100°C. tandfonline.comresearchgate.net Nicotinonitrile-linked hybrids with a 6-(4-chlorophenyl) substituent have been synthesized using this approach. tandfonline.comresearchgate.net Another microwave-assisted method involves the condensation of aldehydes, ethyl phenyl(nitrophenyl)acetate, and N,N-dimethylformamide-dimethyl acetal (B89532) to form enaminoesters, which are then reacted with malononitrile to yield dicyanoethyl ester derivatives that can be further converted to 6-hydroxy-2-amino-3-cyanopyridine derivatives. ekb.eg

ReactantsConditionsProductYieldReference
Salicylaldehydes, 2-cyanoethanethioamide, bis(α-haloketones)Microwave, 100°C, 40-90 min, Dioxane, PiperazineNicotinonitrile-linked bis(thiazoles)84-95% tandfonline.comresearchgate.net
Aldehydes, ethyl phenyl(nitrophenyl)acetate, DMF-DMA, malononitrileMicrowave6-Hydroxy-2-amino-3-cyanopyridine derivativesNot specified ekb.eg

Functionalization and Derivatization Approaches at Key Positions of the Nicotinonitrile Ring

The nicotinonitrile ring system allows for functionalization at various positions, enabling the synthesis of a diverse range of derivatives with potentially unique properties.

Amination and Hydrazinolysis Reactions to Yield Substituted Nicotinonitriles

Amination and hydrazinolysis are common methods for introducing nitrogen-containing functional groups onto the nicotinonitrile core. For instance, 2-chloro-4,6-diarylnicotinonitriles can undergo azidolysis to form tetrazolo[1,5-a]pyridine-8-carbonitriles, which can then be chemoselectively reduced to 2-amino-4,6-diarylnicotinonitriles. arkat-usa.org

Hydrazinolysis of 2-oxo-nicotinonitrile derivatives with hydrazine (B178648) hydrate (B1144303) can afford the corresponding 2-hydrazinyl nicotinonitrile derivatives. nih.gov These hydrazinyl derivatives serve as versatile building blocks for further transformations. For example, reaction of a 2-hydrazinyl-nicotinonitrile with phenyl isothiocyanate can lead to the formation of carbothioamide derivatives. nih.gov

Starting MaterialReagentProductReference
2-Chloro-4,6-diarylnicotinonitrileSodium azide, then reduction2-Amino-4,6-diarylnicotinonitrile arkat-usa.org
2-Oxo-nicotinonitrile derivativeHydrazine hydrate2-Hydrazinyl nicotinonitrile derivative nih.gov
2-Hydrazinyl nicotinonitrile derivativePhenyl isothiocyanateCarbothioamide derivative nih.gov

Halogenation and Alkylation Strategies for Structural Diversification

Halogenation and alkylation reactions provide effective means to introduce further diversity into the nicotinonitrile structure. Halogenation is often a preliminary step for subsequent cross-coupling reactions. thieme-connect.com For example, 2-oxo-3-nicotinonitrile precursors can be converted to 2-chloro-3-nicotinonitrile derivatives by heating with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). ekb.eg

Alkylation can occur at different positions depending on the substrate and reaction conditions. For example, treatment of 3-cyanopyridones with ethyl bromoacetate (B1195939) can yield O-alkylated ester derivatives. ekb.eg These esters can be further reacted with hydrazine hydrate to form hydrazide derivatives, which are valuable intermediates for synthesizing more complex heterocyclic systems. ekb.eg The Friedel–Crafts reaction, a classic method for alkylation of aromatic rings, involves treating an aromatic compound with an alkyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl3). pressbooks.pub

Starting MaterialReagentProductReference
2-Oxo-3-nicotinonitrilePCl5, POCl32-Chloro-3-nicotinonitrile ekb.eg
3-CyanopyridoneEthyl bromoacetateO-alkylated ester derivative ekb.eg
Benzene (example)Alkyl chloride, AlCl3Alkylated benzene pressbooks.pub

Cycloaddition Reactions and Formation of Fused Heterocycles (e.g., Pyrido-pyridazines, Triazolo-pyridines)

The nicotinonitrile scaffold, particularly with aryl substitution, serves as a valuable building block for the synthesis of fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions lead to the formation of diverse polycyclic structures, including pyrido-pyridazines and triazolo-pyridines, which are of significant interest in medicinal chemistry.

Triazolo-pyridines:

A common strategy for synthesizing Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[4,3-a]pyridine derivatives involves the cyclization of a 2-hydrazinonicotinonitrile (B1598358) precursor. For instance, 2-hydrazinonicotinonitrile derivatives can react with various one-carbon components like formic acid, acetic anhydride, or carbon disulfide to yield the corresponding fused triazole ring system. mdpi.comnih.gov One study demonstrated the reaction of 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile with formic acid to produce the respective 5,7-disubstituted- Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[4,3-a]pyridine-8-carbonitrile. mdpi.com

Similarly, starting from a pyran derivative synthesized from 4-chlorobenzaldehyde, acetylacetone, and malononitrile, a 1-aminopyridine intermediate can be formed. ekb.eg This intermediate undergoes intermolecular cyclization with reagents such as acetic anhydride, carbon disulfide, or formic acid to generate various substituted Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]pyridines. ekb.eg Microwave-assisted synthesis has also been employed as an efficient, metal-free protocol for the construction of Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives and a broad range of carboxylic acids. rsc.org

A [3+2] cycloaddition protocol has also been utilized, involving the in-situ generation of nitrilimines from hydrazonoyl chlorides, which then react with nicotinonitrile-based compounds to form pyrazole-fused systems. researchgate.net

Pyrido-pyridazines and Other Fused Systems:

The synthesis of pyrido[2,3-d]pyrimidines often starts from an o-aminonicotinonitrile derivative. nih.govrsc.org This precursor can undergo acylation or thioacylation, followed by intramolecular heterocyclization to yield the desired fused pyrimidine (B1678525) ring. rsc.org For example, the reaction of 2-amino-5-arylazonicotinates with dimethylformamide dimethylacetal (DMF-DMA) affords amidines, which can be cyclized with ammonia (B1221849) to produce pyrido[2,3-d]pyrimidines. nih.gov

In some reaction schemes, the substituents on the nicotinonitrile ring direct the cyclization pathway. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like malononitrile can lead to either 2-aminonicotinates or pyridazinones, depending on the electronic nature of the substituent on the arylazo group. nih.gov Electron-withdrawing groups such as chloro-substituents favor the formation of the nicotinic acid derivatives, which are precursors to other fused systems. nih.gov

The table below summarizes examples of fused heterocycles synthesized from nicotinonitrile derivatives.

Starting Material ClassReagent(s)Fused Product ClassRef.
2-HydrazinonicotinonitrileFormic Acid / Carbon Disulfide Current time information in Bangalore, IN.mdpi.comnih.govTriazolo[4,3-a]pyridine mdpi.comnih.gov
1-Amino-2-iminopyridineCarboxylic Acids (Microwave) Current time information in Bangalore, IN.mdpi.comnih.govTriazolo[1,5-a]pyridine rsc.org
o-AminonicotinonitrileDMF-DMA, AmmoniaPyrido[2,3-d]pyrimidine nih.gov
2-ChloronicotinonitrileHydrazine Hydrate, 4-ChlorobenzaldehydePyrazolo[3,4-b]pyridine nih.gov

Formation of Nucleoside and Glycosylated Derivatives of Nicotinonitriles

The synthesis of nucleoside and glycosylated analogues of nicotinonitriles is a key area of research, driven by the search for new therapeutic agents. These modifications can significantly alter the parent molecule's biological profile. The primary methods involve the coupling of a nicotinonitrile derivative, often a 2-oxo or 2-thioxo analogue, with a protected sugar moiety, typically a glycosyl halide.

A key precursor for these syntheses is 4-(4-Chlorophenyl)-2-oxo-6-(2-pyridyl)nicotinonitrile. nih.gov The glycosylation reaction can lead to either N- or O-alkylation products. Studies have shown that coupling 2-oxonicotinonitrile derivatives with peracetylated α-D-glucopyranosyl bromide or α-D-galactopyranosyl bromide, in the presence of a base, predominantly results in the formation of N-glycosides. nih.gov The formation of the N-glycoside is confirmed by spectroscopic data, such as an IR band for the amide carbonyl group (1640–1660 cm⁻¹) and a large coupling constant for the anomeric proton in ¹H NMR, indicating a β-configuration. nih.gov

In contrast, some 2-oxonicotinonitrile derivatives have shown a preference for O-alkylation under similar conditions. nih.gov The outcome of the reaction (N- vs. O-glycosylation) appears to be sensitive to the nature of the aryl groups attached to the nicotinonitrile ring. nih.gov

The general procedure involves reacting the nicotinonitrile with a protected glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, followed by deacetylation to yield the final nucleoside. nih.govchem-soc.si Both cyclic and acyclic nucleoside analogues can be prepared. For example, coupling 2-oxonicotinonitriles with 3-hydroxypropyl chloride leads to the formation of N-alkylated acyclic analogues. nih.gov

The following table presents examples of glycosylated nicotinonitrile derivatives.

Nicotinonitrile PrecursorGlycosylating AgentProduct TypeRef.
4-(4-Chlorophenyl)-2-oxo-6-(2-pyridyl)nicotinonitrilePeracetylated α-D-glucopyranosyl bromideN-Glycoside nih.gov
4-(4-Chlorophenyl)-2-oxo-6-(2-pyridyl)nicotinonitrilePeracetylated α-D-galactopyranosyl bromideN-Glycoside nih.gov
4-(4-Chlorophenyl)-2-oxo-6-(2-pyridyl)nicotinonitrilePeracetylated α-D-lactosyl bromideN-Lactoside nih.gov
Diaryl-3-cyano-1H-pyridin-2-one2,3,4,6-tetra-O-acetyl-α-glucopyranosyl bromideNucleoside chem-soc.si

Reaction Mechanisms and Mechanistic Insights in the Synthesis of this compound Scaffolds

The synthesis of the core this compound scaffold is often achieved through multi-component reactions (MCRs), which offer efficiency by combining several starting materials in a single step. nih.govsemanticscholar.org A prominent mechanism described for the four-component synthesis of nicotinonitriles involves a Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) . semanticscholar.orgacs.org

This mechanism is proposed for the reaction between an aldehyde (e.g., 4-chlorobenzaldehyde), a ketone (e.g., acetophenone), a nitrile source (e.g., 3-oxo-3-phenylpropanenitrile), and an ammonia source (e.g., ammonium acetate). semanticscholar.orgacs.org More specifically, in a reaction utilizing 3-(4-chlorophenyl)-3-oxopropanenitrile, an aromatic aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate, the process is thought to proceed as follows: rsc.org

The 3-(4-chlorophenyl)-3-oxopropanenitrile is first converted to its enol form, facilitated by a catalyst.

This enol then reacts with the aldehyde.

Following the release of a water molecule, an intermediate is formed.

This intermediate then reacts with an enamine, which is generated from the reaction between the acetophenone and ammonium acetate.

A subsequent cyclization and oxidation sequence, characteristic of the CVABO mechanism, affords the final substituted nicotinonitrile product.

Another well-established route is the Bohlmann-Rahtz pyridine (B92270) synthesis, where an enaminone reacts with an α,β-unsaturated ketone. The mechanism involves a Michael addition, followed by cyclodehydration and subsequent elimination to form the pyridine ring.

In the formation of fused systems, mechanistic considerations are also crucial. For example, the Thorpe-Ziegler condensation is an intramolecular reaction used to form fused thiophene (B33073) rings (thieno[2,3-b]pyridines) from 2-alkoxy-nicotinonitrile derivatives bearing an active methylene group. researchgate.net The mechanism involves the base-catalyzed formation of a carbanion which then attacks the nitrile carbon, leading to an enamine intermediate that tautomerizes to the final aromatic fused ring. researchgate.net

The mechanism for the formation of 1,8-naphthyridine (B1210474) derivatives from the reaction of a 2-hydroxynicotinonitrile (B16790) with malononitrile involves an initial Knoevenagel condensation between the malononitrile and a tautomeric form of the pyridone ring, followed by an intramolecular cyclization via attack of the ring nitrogen onto one of the nitrile groups, and subsequent tautomerization. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Nicotinonitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, APT NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 5-(4-Chlorophenyl)nicotinonitrile and its derivatives reveals characteristic signals for the aromatic protons on both the pyridine (B92270) and the chlorophenyl rings. The chemical shifts (δ) of these protons are influenced by their electronic environment and their proximity to other atoms. For instance, in related nicotinonitrile structures, aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. rsc.orgarkat-usa.orgchem-soc.sinih.gov The multiplicity of these signals (e.g., singlet, doublet, multiplet) arises from spin-spin coupling with neighboring protons and provides crucial information about the substitution pattern of the aromatic rings.

¹³C-NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings and the nitrile group are particularly diagnostic. Aromatic carbons typically resonate in the range of δ 120-160 ppm, while the carbon of the nitrile group (C≡N) is found further downfield. rsc.orgnih.gov For example, in a similar compound, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, the carbon signals were observed in the range of δ 107-162 ppm. nih.gov

Attached Proton Test (APT) NMR

The Attached Proton Test (APT) is a specific type of ¹³C-NMR experiment that helps in distinguishing between different types of carbon atoms based on the number of attached protons. huji.ac.il In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methyl (CH₃) and methine (CH) groups appear as positive signals. huji.ac.il This technique is particularly useful for confirming the presence and assignment of the quaternary carbons of the aromatic rings and the nitrile carbon in this compound, which would not be directly observed in a DEPT-135 experiment. researchgate.netnih.govresearchgate.net

Table 1: Representative NMR Data for Nicotinonitrile Derivatives

Nucleus Chemical Shift (δ, ppm) Range Signal Type Assignment
¹H 7.0 - 9.0 Multiplet Aromatic Protons
¹³C 107 - 162 - Aromatic & Pyridine Carbons
¹³C ~117 - Nitrile Carbon (C≡N)

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.

For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. The most prominent of these is the sharp, strong absorption band corresponding to the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2210-2230 cm⁻¹. arkat-usa.orgchem-soc.sinih.govlongdom.orgekb.egrsc.org The presence of the aromatic rings (both the pyridine and the chlorophenyl moieties) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. rsc.orgchem-soc.sinih.govlongdom.orgekb.eg The C-Cl stretching vibration of the chlorophenyl group is expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹. chem-soc.si

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile) Stretching 2210 - 2230 Strong, Sharp
C-H (Aromatic) Stretching > 3000 Medium to Weak
C=C (Aromatic) Stretching 1400 - 1600 Medium to Strong
C-Cl (Aryl Halide) Stretching 1000 - 1100 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. chem-soc.si High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. rsc.org Fragmentation analysis can reveal the loss of specific neutral fragments, such as HCN or Cl, providing further confirmation of the structure.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺ Molecular Ion 214.03
[M+2]⁺ Isotope Peak (³⁷Cl) 216.03

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice.

Table 4: Representative Crystallographic Data for a Related Nicotinonitrile Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8596(5)
b (Å) 27.460(3)
c (Å) 15.3972(19)
β (°) 99.115(3)
Volume (ų) 1611.3(3)

Data for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile researchgate.net

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula.

For this compound (C₁₂H₇ClN₂), the calculated elemental composition would be approximately 67.15% Carbon, 3.29% Hydrogen, and 13.05% Nitrogen. Experimental values that fall within a narrow margin of these calculated percentages (typically ±0.4%) provide strong evidence for the purity and the correct elemental composition of the synthesized compound. rsc.orgarkat-usa.orgnih.govlongdom.org This technique is routinely used in the characterization of new nicotinonitrile derivatives to validate their proposed structures. rsc.orgarkat-usa.orgnih.govlongdom.orgnih.gov

Table 5: Calculated Elemental Composition of this compound (C₁₂H₇ClN₂)

Element Symbol Calculated Percentage
Carbon C 67.15%
Hydrogen H 3.29%
Nitrogen N 13.05%
Chlorine Cl 16.51%

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Nicotinonitrile Core for Modulating Biological Activity

The nicotinonitrile scaffold is a versatile core structure in medicinal chemistry, and modifications to this core significantly influence the biological activity of its derivatives. ontosight.ai The introduction of various substituents at different positions on the pyridine (B92270) ring can enhance or diminish the therapeutic potential of these compounds. acs.org

Research has shown that the biological activities of nicotinonitrile derivatives can be finely tuned by altering the substituents on the pyridine ring. acs.org For instance, in a series of 2-amino-nicotinonitrile derivatives, the nature of the substituent at the 6-position of the pyridine ring was found to be a key determinant of their antimicrobial activity. Compounds with a p-chlorophenyl or a phenyl group at this position exhibited notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, the presence of an amino group at the 2-position of the nicotinonitrile core is a common feature in many biologically active derivatives, contributing to their antimicrobial and anticancer properties. smolecule.com The substitution pattern on the phenyl rings attached to the nicotinonitrile core also plays a crucial role. For example, the presence of multiple chlorine atoms can enhance the lipophilicity and, consequently, the biological interactions of the molecule. smolecule.com

In the context of anticancer activity, studies on 2-amino-4-(aryl)-6-(aryl)nicotinonitriles have revealed that the substitution on the aryl groups can modulate their cytotoxic effects. Some derivatives have demonstrated greater efficacy than established chemotherapeutic agents like Doxorubicin in specific cancer cell line assays. smolecule.com

The following table summarizes the impact of different substituents on the nicotinonitrile core based on various studies:

Substituent Position Substituent Observed Biological Effect Reference
2AminoOften associated with antimicrobial and anticancer activities. smolecule.com
2Methoxy (B1213986)Can influence antimicrobial activity. researchgate.net
4Aryl groups (e.g., phenyl, chlorophenyl)The nature of the aryl group and its substituents impacts cytotoxic and antimicrobial activities. mdpi.comsmolecule.com
6Aryl groups (e.g., phenyl, chlorophenyl)Crucial for modulating antimicrobial activity. mdpi.com
65-(4-Chlorophenyl)furan-2-ylShowed potent antiproliferative activity. dovepress.com
6Imidazo[1,2-a]pyridin-3-ylDerivatives exhibited antibacterial and antifungal activity. psu.edu

These examples highlight the principle that strategic placement of specific functional groups on the nicotinonitrile core is a fundamental aspect of designing derivatives with desired biological profiles.

Role of the 4-Chlorophenyl Moiety in Binding Interactions and Pharmacological Efficacy

In many instances, the 4-chlorophenyl moiety contributes to the hydrophobic interactions within the binding pocket of a target protein. For example, in a study of 2-amino-5-arylazo-6-(4-chlorophenyl)nicotinonitrile derivatives, the 4-chlorophenyl group at the 6-position was a common feature among compounds exhibiting potent antimicrobial activity. nih.govd-nb.info This suggests that the hydrophobic and electronic properties of the chloro-substituted phenyl ring are favorable for binding to the active site of the microbial target.

The chlorine atom itself can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. The electron-withdrawing nature of the chlorine atom also modulates the electronic distribution of the entire molecule, which can be critical for its interaction with specific amino acid residues in a protein's active site.

The importance of the 4-chlorophenyl group is further underscored in studies where its presence leads to enhanced biological activity. For instance, nicotinonitrile derivatives bearing a 6-(4-chlorophenyl) moiety have shown significant acetylcholinesterase inhibitory activity. ekb.eg Similarly, 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrile and its amidine hydrochloride salt have been synthesized and evaluated for their antimicrobial and antiproliferative activities, demonstrating the utility of this moiety in developing potent therapeutic agents. dovepress.com

The following table provides examples of compounds where the 4-chlorophenyl group is a key structural feature and its associated biological activity:

Compound Position of 4-Chlorophenyl Group Biological Activity Reference
2-Amino-5-(arylazo)-6-(4-chlorophenyl)nicotinonitriles6Potent antimicrobial activity nih.govd-nb.info
Nicotinonitrile with 6-(4-chlorophenyl) moiety6Acetylcholinesterase inhibition ekb.eg
6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrileAttached to a furan (B31954) ring at position 6Antimicrobial and antiproliferative activities dovepress.com
2"-amino-4"-[2-(4'-chlorophenyl)...]-6"-aryl nicotinonitrilesAttached to an imidazo[1,2-a]pyridine (B132010) at position 4"Antibacterial and antifungal activity psu.edu

These findings collectively indicate that the 4-chlorophenyl moiety is a privileged structural element in the design of biologically active nicotinonitrile derivatives, contributing significantly to their binding affinity and pharmacological effects.

Design Strategies for Enhanced Potency and Selectivity of Nicotinonitrile Derivatives

The development of nicotinonitrile derivatives with enhanced potency and selectivity is a primary goal in medicinal chemistry. Various design strategies are employed to achieve this, often focusing on the principles of structure-activity relationships (SAR) and rational drug design.

One common strategy involves the hybridization of the nicotinonitrile scaffold with other pharmacologically active moieties . This approach aims to create hybrid molecules that combine the beneficial properties of both parent structures, potentially leading to synergistic effects or novel mechanisms of action. For example, the synthesis of nicotinonitrile-coumarin hybrids has been explored to develop potential acetylcholinesterase inhibitors. bohrium.com Similarly, linking the nicotinonitrile core to an imidazo[1,2-a]pyridine nucleus has yielded compounds with antibacterial and antifungal properties. psu.edu

Another key strategy is the introduction of specific substituents to optimize interactions with the target protein . This can involve modifying the size, shape, and electronic properties of the substituents to achieve a better fit within the binding site. For instance, SAR studies have shown that introducing electron-donating or electron-withdrawing groups on the aryl rings of nicotinonitrile derivatives can significantly modulate their antimicrobial activity. dovepress.com The strategic placement of halogen atoms, such as chlorine, is also a common tactic to enhance lipophilicity and promote specific binding interactions. smolecule.com

Molecular simplification or elaboration of the core structure is another approach. This can involve either stripping down a complex molecule to its essential pharmacophore or adding new functional groups to explore additional binding interactions. The synthesis of various 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, where the aryl group at the 6"-position is varied, is an example of exploring the impact of structural elaboration on biological activity. psu.edu

The following table outlines some of the design strategies employed for nicotinonitrile derivatives and their intended outcomes:

Design Strategy Description Example Application Reference
Molecular Hybridization Combining the nicotinonitrile scaffold with other bioactive moieties.Synthesis of nicotinonitrile-coumarin hybrids for acetylcholinesterase inhibition. bohrium.com
Linking nicotinonitrile with imidazo[1,2-a]pyridine for antimicrobial activity. psu.edu
Substituent Modification Introducing or altering functional groups to optimize target interactions.Varying substituents on the aryl rings to modulate antimicrobial activity. dovepress.com
Introducing chlorine atoms to enhance lipophilicity and binding. smolecule.com
Structural Elaboration Adding new functional groups to explore further binding possibilities.Synthesis of a series of 6"-aryl nicotinonitrile derivatives to evaluate the impact of the aryl group. psu.edu
Reaction with Nucleophiles Using reactive sites on the nicotinonitrile core to introduce diverse functionalities.Reaction of 2-chloropyridine (B119429) derivatives with amines to create novel structures. acs.org

Computational Chemistry and Theoretical Studies on 5 4 Chlorophenyl Nicotinonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like 5-(4-Chlorophenyl)nicotinonitrile and its derivatives. mdpi.comnih.gov This approach allows for the calculation of structural geometries, including bond lengths and angles, and electronic properties, which are fundamental to understanding the molecule's reactivity and stability. nih.gov

DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with 6-31+G(d,p) or wB97XD with 6-311G(d,p), to obtain optimized molecular geometries in the ground state. mdpi.comnih.gov The calculated structural parameters are often compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational model. For related compounds, a high correlation between theoretical and experimental vibrational frequencies has been observed, confirming the accuracy of the DFT methods. nih.gov

Key electronic properties derived from DFT calculations include the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated from the optimized structure. The MEP visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. mdpi.commdpi.com This information is vital for predicting how the molecule will interact with other molecules and biological targets. mdpi.com For instance, the MEP of related nicotinonitrile derivatives helps in understanding potential sites for intermolecular interactions. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of compounds like this compound derivatives with biological targets. researchgate.netnih.gov

In studies involving similar nicotinonitrile structures, molecular docking has been employed to investigate their potential as inhibitors for various enzymes. For example, derivatives have been docked into the active sites of proteins such as Dihydrofolate Reductase (DHFR) and kinases like PIM-1 kinase. researchgate.netrsc.org The primary output of a docking simulation is the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol, which indicates the stability of the ligand-receptor complex. researchgate.net A lower binding energy suggests a stronger and more stable interaction.

The analysis of docking poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the protein. For example, in a study of a pyrazole (B372694) derivative containing a 4-chlorophenyl group, docking into the Cannabinoid Receptor 1 (CB1R) suggested that a hydroxyl group's interaction with the Asn287 residue was a key feature for its biological activity. nih.gov These detailed interaction maps provide a plausible explanation for the observed biological outcomes and guide the rational design of more potent and selective inhibitors. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the physical movements of atoms and molecules over time, offering insights into the conformational flexibility of the ligand and the stability of its binding within the receptor's active site. mdpi.com

For nicotinonitrile derivatives, MD simulations can validate the stability of the binding mode predicted by docking. mdpi.com By simulating the complex in an environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can observe how the ligand and protein interact and adapt to each other over a set period, typically nanoseconds.

The results of MD simulations are analyzed using metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. Other analyses, like Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid upon ligand binding. These simulations provide a deeper understanding of the binding dynamics that static docking models cannot capture.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular systems. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal structure. nih.govnih.gov This method maps various properties onto a surface defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to 50%.

For various crystalline compounds containing the chlorophenyl moiety, Hirshfeld surface analysis has been used to decompose the complex network of intermolecular contacts into contributions from different interaction types. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. gazi.edu.tr

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

Interaction Type 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole researchgate.net 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov
H···H 48.7% 39.2%
H···C/C···H 22.2% 25.2%
Cl···H/H···Cl 8.8% 11.4%
O···H/H···O 8.2% 8.0%
N···H/H···N 5.1% -

This table presents data for structurally related compounds to illustrate the application of the technique.

Energy framework calculations, often performed using software like CrystalExplorer with DFT methods (e.g., B3LYP/6-31G(d,p)), complement Hirshfeld analysis by computing the interaction energies between molecules in the crystal lattice. mdpi.commdpi.com These calculations help to visualize the supramolecular assembly and quantify the contributions of electrostatic, dispersion, and total interaction energies, providing a comprehensive understanding of the forces governing the crystal's stability. mdpi.comdntb.gov.ua

Prediction of Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical reactivity descriptors that predict the global and local reactivity of a molecule. mdpi.commdpi.com These descriptors offer valuable insights into the chemical behavior and stability of compounds like this compound.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Stable molecules have a large hardness value. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher index indicates a greater likelihood of being attacked by nucleophiles. mdpi.com

Nucleophilicity Index (Nu): An indicator of a molecule's ability to donate electrons. mdpi.com

These indices are powerful tools for comparing the reactivity of different molecules within a series and for understanding their potential reaction pathways. researchgate.net

Table 2: Global Reactivity Descriptors for 2-methoxy-4,6-diphenylnicotinonitrile

Descriptor Value (eV)
Vertical Ionization Potential (IP) 7.7691
Vertical Electron Affinity (EA) 0.6012
Chemical Hardness (η) 3.5840
Electrophilicity Index (ω) 4.6738
Nucleophilicity Index (Nu) 2.8345

Data from a related nicotinonitrile derivative, computed using the wB97X-D/6.31G(d,p) theoretical model, illustrates the application of CDFT. mdpi.com

In addition to global descriptors, local reactivity descriptors such as Parr functions can be calculated to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com This detailed level of analysis is crucial for predicting regioselectivity in chemical reactions.

Future Research Horizons for this compound: A Roadmap for Innovation

The heterocyclic compound this compound, a member of the nicotinonitrile class of molecules, stands as a significant scaffold in medicinal chemistry and materials science. ekb.egresearchgate.net Its versatile structure has paved the way for numerous research avenues, and its future development is poised to be shaped by innovative synthetic strategies, deeper mechanistic understanding, and the integration of cutting-edge technologies. This article explores the future directions and emerging research avenues for this compound, focusing on novel synthetic pathways, advanced mechanistic investigations, the development of hybrid molecules, applications in materials science, and the role of artificial intelligence in its discovery and design.

Q & A

Q. What are the typical synthetic routes for 5-(4-Chlorophenyl)nicotinonitrile and its derivatives?

The synthesis involves forming the nicotinonitrile core followed by introducing substituents. For example:

  • Nicotinonitrile Core Formation : React pyridine derivatives with nitrile groups under controlled conditions (e.g., DMF, 80°C, 12 h) .
  • Substituent Addition : Chlorophenyl groups are introduced via nucleophilic substitution (e.g., using chlorinated aromatics), while trifluoromethylphenyl groups are added via Friedel-Crafts alkylation .
  • Purification : Recrystallization in methanol or ethanol is common .

Q. How is this compound structurally characterized?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., pyridine-H at δ 8.18 ppm, aromatic protons at δ 7.98 ppm) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., naphthyl-pyridyl dihedral angle: 55.04°) .
  • Elemental Analysis : Validates empirical formulas (e.g., C: 68.79%, H: 4.02%, N: 10.59%) .

Q. What are common applications of this compound in medicinal chemistry?

  • Kinase Inhibition : The chlorophenyl group enhances interactions with ATP-binding pockets .
  • Drug Delivery : Conjugated with nanoparticles for targeted cancer therapy (e.g., RGD-modified chitosan NPs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of nicotinonitrile derivatives?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions (72% yield) over ethanol (65%) .
  • Temperature Control : Reflux conditions (e.g., 80°C for 12 h) minimize side reactions .
  • Catalysts : Potassium hydroxide accelerates base-mediated steps .

Q. How can contradictions in spectroscopic data for structurally similar derivatives be resolved?

  • Comparative Analysis : Cross-validate NMR and IR data with computational models (e.g., DFT for vibrational spectra) .
  • Mechanistic Studies : Investigate substituent effects on electronic environments (e.g., trifluoromethyl groups alter chemical shifts) .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Molecular Docking : Simulate binding to biological targets (e.g., kinase domains) using software like AutoDock .
  • QSAR Models : Correlate substituent hydrophobicity (ClogP) with IC50 values .

Q. How can structure-activity relationship (SAR) studies be designed for nicotinonitrile analogs?

  • Substituent Variation : Replace chlorophenyl with methoxy or nitro groups to assess electronic effects .
  • Biological Assays : Test enzyme inhibition (e.g., EGFR kinase) and cytotoxicity (e.g., CCRF-CEM cell lines) .

Q. What challenges arise in crystallizing this compound derivatives?

  • Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯N interactions stabilize crystal lattices but require slow solvent evaporation .
  • Steric Hindrance : Bulky substituents (e.g., naphthyl groups) may disrupt packing, necessitating seeding techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.